molecular formula C20H8I4O5 B1218063 Erythrosin(E) CAS No. 548-25-4

Erythrosin(E)

Cat. No. B1218063
CAS RN: 548-25-4
M. Wt: 835.9 g/mol
InChI Key: LAINPTZBIXYTIZ-UHFFFAOYSA-N
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Description

Erythrosin(E), also known as Erythrosine or Red No. 3, is an organoiodine compound and a derivative of fluorone . It is primarily used as a pink dye for food coloring . The chemical formula of Erythrosin(E) is C20H8I4O5 .


Synthesis Analysis

Erythrosin(E) can be synthesized from fluorescein through an electrochemical process . The synthesis process has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1990 and the EU Scientific Committee for Food (SCF) in 1989 .


Molecular Structure Analysis

The molecular structure of Erythrosin(E) is characterized by the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .


Chemical Reactions Analysis

Erythrosin(E) is subject to gamma radiolysis, a process where the dye is degraded and decolored using gamma radiation .


Physical And Chemical Properties Analysis

Erythrosin(E) is soluble in water and ethanol . It has a molar mass of 879.86 g/mol and a melting point of 142 to 144 °C . An aqueous solution of Erythrosin(E) will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added .

Scientific Research Applications

  • Neural Tube Development in Chicken Embryos :

    • Study : "Effects of Erythrosine (E127) on Neural Tube Development in Early Chicken Embryos" (Ozdemir Ovalioglu et al., 2019).
    • Findings : Erythrosine increased the risk of neural tube defects in early-stage chicken embryos, even at half the dose of the approved use limit.
  • Protein Determination by Fluorescence Quenching :

    • Study : "Determination of proteins by fluorescence quenching of erythrosin B" (Ma, Li, & Tong, 1996).
    • Findings : Erythrosin B (EB) binding to proteins causes a decrease in fluorescence, providing a basis for a new method to determine proteins.
  • Genotoxic and Mutagenic Effects on HepG2 Cells :

    • Study : "Genotoxic and mutagenic effects of erythrosine B, a xanthene food dye, on HepG2 cells" (Chequer et al., 2012).
    • Findings : Erythrosine B showed genotoxicity at high concentrations and mutagenicity at various concentrations in HepG2 cells, suggesting potential DNA damage.
  • Removal and Recovery from Wastewater :

    • Study : "Process development for the removal and recovery of hazardous dye erythrosine from wastewater by waste materials-Bottom Ash and De-Oiled Soya as adsorbents" (Mittal et al., 2006).
    • Findings : Erythrosine can be effectively removed from wastewater using Bottom Ash and De-Oiled Soya, with a high rate of recovery.
  • Effects on Thyroid Function in Normal Men :

    • Study : "Effects of oral erythrosine (2',4',5',7'-tetraiodofluorescein) on thyroid function in normal men" (Gardner et al., 1987).
    • Findings : Erythrosine led to significant changes in serum TSH concentration and peak TSH increment after TRH in men receiving high doses.
  • Influence on Calcium Uptake in Sorghum Cultivars :

    • Study : "Erythrosine B influence on calcium (45Ca) uptake in four sorghum cultivars" (Wilkinson & Duncan, 1993).
    • Findings : Erythrosine B inhibited calcium uptake in certain sorghum cultivars, suggesting its potential role in plant physiology studies.
  • Antimicrobial Effect in Oral Plaque Biofilms :

    • Study : "Erythrosine is a potential photosensitizer for the photodynamic therapy of oral plaque biofilms" (Wood et al., 2006).
    • Findings : Erythrosine showed potential as a photosensitizer in photodynamic therapy for treating oral plaque biofilms.

properties

IUPAC Name

2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAINPTZBIXYTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203272
Record name 2,4,5,7-Tetraiodofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrosin(E)

CAS RN

548-25-4
Record name 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrosin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrosin(E)
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Record name 2,4,5,7-Tetraiodofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
I Kalousek, D Jandova, Z Vodráẑka - International Journal of Biological …, 1981 - Elsevier
Results Using the dialysis equilibrium method we measured the average extent of the binding of erythrosin (in mols per mol of the tetrameric protein) in relation to concentration of the …
Number of citations: 3 www.sciencedirect.com
A Slampova, D Smela, A Vondrackova… - Chemické …, 2001 - chemicke-listy.cz
Synthetic dyes can be determined in solid food, in non-alcoholic drinks and their concentrates by several separation and spectrometric methods (LC, CE, UV/VIS). All the methods give …
Number of citations: 51 www.chemicke-listy.cz
XL Tang, ZF Liu, SP Liu, XL Hu - Science in China Series B: Chemistry, 2007 - Springer
In pH 4.5 Britton-Robinson (BR) buffer solution, erythrosin (ET) can react with diphenhydramine (DP) to form a 1:1 ion-association complex, which not only results in the change of the …
Number of citations: 23 link.springer.com
SS Efimova, AA Zakharova, AA Ismagilov… - … et Biophysica Acta (BBA …, 2018 - Elsevier
The effects of dipole modifiers, thyroid hormones (thyroxine and triiodothyronine) and xanthene dyes (Rose Bengal, phloxineB, erythrosin, eosinY and fluorescein) on the pore-forming …
Number of citations: 13 www.sciencedirect.com
L BENITEZ-BRIBIESCA - Arch. Invest. Méd.(Méx.), 1987 - researchgate.net
La proteína básica mayor (PBM) es un polipéptido polica-tiónico rico en arginina, que se encuentra en numerosas cé-lulas tales como los granulocitos eosinófilos y los …
Number of citations: 0 www.researchgate.net
A Sodo, M Bicchieri, M Guiso… - Journal of Raman …, 2012 - Wiley Online Library
Characterization and conservation of materials used in contemporary art are a big challenge for scientists and restorers because of the huge variability and the large heterogeneity of …
R FREYRE-HORTA - ARCHIVOS DE INVESTIGACION MEDICA …, 1987 - researchgate.net
… When tissue sections were stained with erythrosin E at a pH lowcr than 9, many parenchymal and bone marrow cells took the red dye resembling a routine cosin staining. Although at …
Number of citations: 0 www.researchgate.net
T Dammaschke, U Stratmann, K Mokrys, M Kaup… - Journal of Dentistry, 2002 - Elsevier
Objectives: The aim of the present study was to assess the structural reaction of intact dentine to Carisolv in vivo and in vitro. Methods: For the in vivo study occlusal cavities were …
Number of citations: 74 www.sciencedirect.com
M Nickoleit, A Uhl, J Bendig - Laser Chemistry, 1997 - downloads.hindawi.com
The simultaneous two-photon excitation energy transfer (SEET) was demonstrated for the first time using trichromophoric model compounds. Two identical donors (A–antenna) were …
Number of citations: 11 downloads.hindawi.com
T Dammaschke, U Stratmann, K Mokrys, M Kaup… - Journal of dentistry, 2001 - Elsevier
Objectives: Carisolv is a viscous substance for the chemo-mechanical removal of caries. The aim of this study was to examine the tissue reactions of pulp and dentin tissue to Carisolv in …
Number of citations: 51 www.sciencedirect.com

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